Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzothiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: : This can be achieved by cyclization reactions involving o-aminothiophenol and carboxylic acid derivatives.
Introduction of the 3,5-Dimethoxybenzamido Group: : This step involves the reaction of the benzo[d]thiazole core with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: : The final step involves esterification of the carboxylic acid group to form the ethyl ester derivative.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are often used as intermediates in further synthetic processes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicine: : It has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate various biological pathways makes it a candidate for drug development.
Biology: : The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular mechanisms.
Industry: : Its unique properties are exploited in the development of new materials, such as polymers and coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism by which Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate stands out due to its unique structural features and biological activities. Similar compounds include:
Ethyl 3,5-dimethoxybenzoate: : Used as an intermediate in organic synthesis.
2-(3,5-Dimethoxybenzamido)benzo[d]thiazole: : Known for its anti-inflammatory properties.
Ethyl 2-(3,5-dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: : Another derivative with potential therapeutic applications.
These compounds share the core benzothiazole structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-26-18(23)11-5-6-15-16(9-11)27-19(20-15)21-17(22)12-7-13(24-2)10-14(8-12)25-3/h5-10H,4H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPJSNRLQMIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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